molecular formula C6H4N2O4 B13438747 4-Hydroxy-6-nitropyridine-2-carbaldehyde

4-Hydroxy-6-nitropyridine-2-carbaldehyde

Cat. No.: B13438747
M. Wt: 168.11 g/mol
InChI Key: GUKRICAYEOZHQI-UHFFFAOYSA-N
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Description

4-Hydroxy-6-nitropyridine-2-carbaldehyde is an organic compound with the molecular formula C6H4N2O4 It is a derivative of pyridine, featuring both a hydroxyl group and a nitro group on the pyridine ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-nitropyridine-2-carbaldehyde typically involves the nitration of pyridine derivatives followed by functional group transformations. One common method involves the nitration of 4-hydroxy-2-pyridinecarboxaldehyde using nitric acid and sulfuric acid to introduce the nitro group at the 6-position . The reaction is carried out under controlled temperature conditions to avoid over-nitration and to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency . The continuous flow process involves the nitration of pyridine derivatives in a microreactor, followed by subsequent purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-nitropyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

    Substitution: Various nucleophiles such as halides, amines, or thiols under suitable conditions.

Major Products Formed

    Oxidation: 4-Hydroxy-6-nitropyridine-2-carboxylic acid.

    Reduction: 4-Hydroxy-6-aminopyridine-2-carbaldehyde.

    Substitution: Depending on the nucleophile, products such as 4-alkoxy-6-nitropyridine-2-carbaldehyde or 4-amino-6-nitropyridine-2-carbaldehyde.

Scientific Research Applications

4-Hydroxy-6-nitropyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-nitropyridine-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group can contribute to its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can modify biological targets .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-nitropyridine: Similar structure but lacks the aldehyde group.

    6-Nitropyridine-2-carbaldehyde: Similar structure but lacks the hydroxyl group.

    4-Hydroxy-6-aminopyridine-2-carbaldehyde: Similar structure but has an amino group instead of a nitro group.

Uniqueness

4-Hydroxy-6-nitropyridine-2-carbaldehyde is unique due to the presence of both a hydroxyl group and a nitro group on the pyridine ring, along with an aldehyde functional group

Properties

Molecular Formula

C6H4N2O4

Molecular Weight

168.11 g/mol

IUPAC Name

6-nitro-4-oxo-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C6H4N2O4/c9-3-4-1-5(10)2-6(7-4)8(11)12/h1-3H,(H,7,10)

InChI Key

GUKRICAYEOZHQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)[N+](=O)[O-])C=O

Origin of Product

United States

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